molecular formula C20H23NO3 B3014071 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-38-8

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3014071
CAS No.: 609335-38-8
M. Wt: 325.408
InChI Key: YJGSGHLOZXGRRZ-UHFFFAOYSA-N
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Description

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is an organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a benzo[d]oxazole ring substituted with a tert-butylphenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the tert-Butylphenoxypropyl Group: The tert-butylphenoxypropyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzo[d]oxazole intermediate with a tert-butylphenoxypropyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzo[d]oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition or activation, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A compound with similar tert-butylphenol structure but different functional groups.

    3-Formylphenylboronic Acid: A compound with a similar phenyl structure but different substituents.

Uniqueness

3-(3-(4-(tert-butyl)phenoxy)propyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of a benzo[d]oxazole ring and a tert-butylphenoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-tert-butylphenoxy)propyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)15-9-11-16(12-10-15)23-14-6-13-21-17-7-4-5-8-18(17)24-19(21)22/h4-5,7-12H,6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGSGHLOZXGRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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